molecular formula C11H10ClNO2 B11881215 Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate

Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B11881215
M. Wt: 223.65 g/mol
InChI Key: UHARHYCIIWWERE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring. Its molecular formula is C11H10ClNO2, and it has a molecular weight of 223.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects . This compound is investigated for its potential as a lead compound in drug discovery .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both chlorine and methyl groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 5-chloro-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3

InChI Key

UHARHYCIIWWERE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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